1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride
Description
1-Imino-3-phenyl-1,4-thiazinane 1-oxide dihydrochloride is a substituted thiazinane derivative characterized by a six-membered 1,4-thiazinane ring with an imino group (-NH), a phenyl substituent at position 3, and a sulfoxide (S=O) group at position 1. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
1-imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.2ClH/c11-14(13)7-6-12-10(8-14)9-4-2-1-3-5-9;;/h1-5,10-12H,6-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSZTGHNMWYSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CC(N1)C2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride can be achieved through various methods. One common approach involves the reaction of N,N’-disubstituted thioureas with acryloyl chloride in the presence of an electrogenerated base, such as acetonitrile . This method provides a convenient and efficient route to obtain the desired compound with good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride involves its interaction with various molecular targets. It can act as a ligand for metal ions, forming coordination complexes that exhibit biological activity . Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazinane Derivatives
2,2-Diethyl-1,4-thiazinane 1-oxide; Hydrochloride
Structure: Features a 1,4-thiazinane core with two ethyl groups at position 2 and a sulfoxide group. Key Differences: Lacks the imino and phenyl groups present in the target compound. The ethyl substituents may confer greater lipophilicity compared to the aromatic phenyl group .
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35)
Structure: 1,2-thiazinane with a bromo-dimethylphenoxy substituent and two sulfonyl (SO₂) groups. Synthesis: Formed via ring-opening of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide (31) with 4-bromo-3,5-dimethylphenol in N,N-dimethylacetamide (66% yield). Key Differences: The 1,1-dioxide (sulfone) group and bromo-aromatic substituent contrast with the target compound’s sulfoxide and phenyl group. These features may influence reactivity in nucleophilic substitutions .
3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione (282)
Structure: 1,3-thiazinane with a thione (C=S) group at position 2 and a chlorophenyl-ethyl substituent. Synthesis: Reacting 1,3-thiazinane-2-thione (188) with 1-chloro-4-(1-chloroethyl)benzene in the presence of K₂CO₃.
Comparative Analysis of Physicochemical Properties
Biological Activity
1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride, also known as EN300-27108187, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, mechanisms of action, and comparative analysis with related compounds.
- Molecular Formula : C10H16Cl2N2OS
- Molecular Weight : 275.22 g/mol
- IUPAC Name : this compound
- CAS Number : 2490402-20-3
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antibacterial Activity : It has shown effectiveness against several bacterial strains.
- Antifungal Activity : Preliminary studies indicate potential antifungal properties.
- Antiviral Activity : Research is ongoing to explore its efficacy against viral infections.
- Anticancer Properties : The compound is being studied for its potential in cancer therapy.
- Anti-inflammatory Effects : Its interaction with glucocorticoid hormones suggests possible anti-inflammatory applications.
Target Receptors
The primary targets of 1-Imino-3-phenyl-1,4-thiazinane 1-oxide include:
- CB1 Cannabinoid Receptor : Involved in neurotransmitter release affecting pain sensation and appetite.
- 11 Beta-Hydroxysteroid Dehydrogenase Type 1 (11 βHSD1) : Plays a role in glucocorticoid hormone regulation.
Mode of Action
The compound interacts with its targets through molecular docking, influencing various biochemical pathways. For instance, its effect on the CB1 receptor can modulate neurotransmitter release, impacting processes such as memory and appetite regulation. Additionally, modulation of 11 βHSD1 can alter inflammation and immune response pathways.
Synthetic Routes
The synthesis of 1-Imino-3-phenyl-1,4-thiazinane 1-oxide can be achieved through several methods:
- Reaction of N,N’-disubstituted thioureas with acryloyl chloride in the presence of an electrogenerated base like acetonitrile.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiazolidine derivatives .
Industrial Production
For large-scale production, continuous flow reactors may be employed to optimize reaction conditions and enhance efficiency.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Thiazolidine Derivatives | Reduced thiazines | Varies; generally lower activity |
| Other Thiazine Derivatives | Similar ring structure | Antimicrobial, anticancer properties |
| EN300-27108187 (This Compound) | Unique substitution pattern | Broad-spectrum antibacterial and antiviral activity |
This compound's unique substitution pattern and oxidation state confer distinct chemical reactivity and biological activity compared to other thiazine derivatives .
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of thiadiazine derivatives, including those structurally related to 1-Imino-3-phenyl-1,4-thiazinane 1-oxide:
- Antioxidant Activity : Various thiadiazine derivatives demonstrated significant DPPH scavenging activity, indicating strong antioxidant properties .
- Antimicrobial Screening : Compounds similar to this thiazine have shown promising results against gram-positive and gram-negative bacteria, with effective minimum inhibitory concentrations reported in multiple studies .
Q & A
Q. What are the recommended methodologies for synthesizing 1-Imino-3-phenyl-1,4-thiazinane 1-oxide dihydrochloride, and how can purity be optimized?
Synthesis should begin with retrosynthetic analysis to identify feasible routes, leveraging modular approaches for thiazinane ring formation. For example, cyclization of β-amino thiols with appropriate carbonyl precursors (e.g., phenylglyoxal) under acidic conditions may yield the thiazinane scaffold . Purity optimization requires iterative recrystallization (using solvents like ethanol/water mixtures) and monitoring via HPLC with UV detection at 254 nm. Safety protocols, such as handling hydrochloric acid in fume hoods and using PPE, are critical during salt formation (dihydrochloride preparation) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Employ a multi-technique approach:
- X-ray crystallography for definitive stereochemical assignment.
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the imino group (δ ~8.5 ppm for NH) and phenyl substituents (aromatic protons at δ 7.2–7.5 ppm).
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₄Cl₂N₂OS).
- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability, critical for storage conditions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Prioritize target-agnostic assays to identify potential bioactivity:
- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
- Reactive oxygen species (ROS) assays if the imino group suggests redox activity. Dose-response curves (0.1–100 µM) are recommended for initial data .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted reactivity of the thiazinane ring?
Discrepancies (e.g., unexpected ring-opening reactions) may arise from solvent effects or protonation states. Methodological steps:
- Computational modeling : Use DFT (B3LYP/6-31G*) to compare energy barriers for proposed reaction pathways.
- In situ monitoring : Employ stopped-flow NMR or IR spectroscopy to capture intermediates.
- pH-dependent studies : Adjust reaction pH (1–10) to probe the role of the imino group’s basicity (pKa ~7–9 estimated for similar compounds) .
Q. What experimental designs are optimal for probing structure-activity relationships (SAR) of derivatives?
Adopt a factorial design (e.g., 2³ full factorial) to systematically vary substituents:
- Independent variables : Phenyl ring substitution (e.g., electron-withdrawing groups), thiazinane ring size (e.g., 5- vs. 6-membered analogs), and salt form (e.g., hydrochloride vs. sulfate).
- Response variables : Bioactivity (IC₅₀), solubility (logP via shake-flask method), and metabolic stability (microsomal incubation).
- Statistical analysis : ANOVA to identify significant SAR trends, with post-hoc Tukey tests for pairwise comparisons .
Q. How can researchers address inconsistencies in biological activity data across different assay platforms?
Contradictions (e.g., high potency in cell-free assays but low in cellular models) may stem from membrane permeability or off-target effects. Mitigation strategies:
- Permeability assessment : Use Caco-2 monolayers or PAMPA to quantify apparent permeability (Papp).
- Target engagement studies : Employ CETSA (cellular thermal shift assay) to confirm binding to intended targets.
- Proteomics profiling : LC-MS/MS-based untargeted analysis to identify unintended protein interactions .
Methodological Frameworks
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Link experiments to frontier molecular orbital (FMO) theory for reaction mechanism elucidation. For example:
- Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
- Validate with kinetic isotope effects (KIE) experiments (e.g., deuterium labeling at the imino group) to confirm rate-determining steps .
Q. How should researchers integrate computational and experimental data to validate hypotheses?
Adopt a convergent validation approach:
- Docking simulations : Use AutoDock Vina to predict binding modes in biological targets (e.g., enzymes with imino-binding pockets).
- Experimental validation : Compare docking scores with SPR (surface plasmon resonance) binding affinities (KD values).
- Consistency checks : Ensure computational solvent models (e.g., implicit vs. explicit water) align with experimental conditions (e.g., buffer ionic strength) .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response data with high variability?
Use non-linear regression (e.g., four-parameter logistic model) with outlier detection (Grubbs’ test). For heteroscedastic data, apply weighted least squares or mixed-effects models to account for replicate variability .
Q. How can researchers differentiate between artifacts and genuine biological effects in assays?
Implement counter-screening and orthogonal assays :
- Artifact detection : Test compounds in enzyme-coupled assays (e.g., lactate dehydrogenase release for cytotoxicity).
- Orthogonal validation : Confirm hits using SPR (binding) and CRISPR knockdown (functional relevance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
